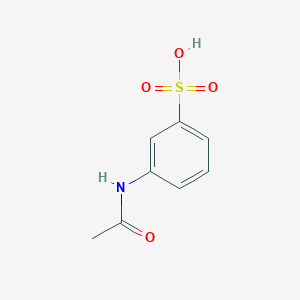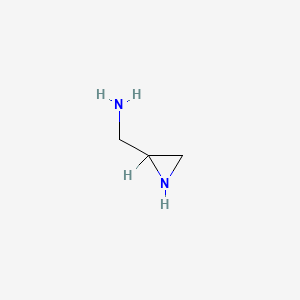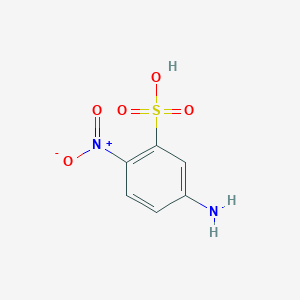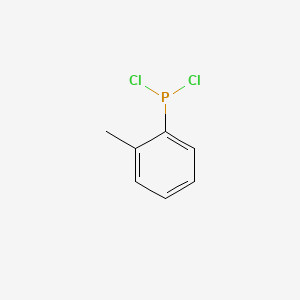![molecular formula C6H8ClN3O B3053726 2-[(2-Chloropyrimidin-4-yl)amino]ethanol CAS No. 55662-06-1](/img/structure/B3053726.png)
2-[(2-Chloropyrimidin-4-yl)amino]ethanol
Overview
Description
2-[(2-Chloropyrimidin-4-yl)amino]ethanol, more commonly known as CPE, is an organic compound commonly used in scientific research. CPE is a member of the pyrimidine family of compounds and is a white, crystalline solid. It is a versatile compound that can be used in a variety of applications and has been used in a wide range of scientific research, including biochemical and physiological studies.
Scientific Research Applications
Anticancer Applications
2-Amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, related to 2-[(2-Chloropyrimidin-4-yl)amino]ethanol, have been synthesized and evaluated for their anticancer properties. These compounds, including 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one, showed significant potency against the human breast cancer cell line MCF7, indicating potential applications in cancer treatment (Patravale et al., 2014).
Inhibition of Fatty Acid Amide Hydrolase
Compounds like 1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, structurally similar to this compound, have been identified as competitive inhibitors of fatty acid amide hydrolase (FAAH). This inhibition suggests potential therapeutic applications in pain management, as demonstrated in a rat model of neuropathic pain (Keith et al., 2014).
Antiviral Activity
Derivatives of 2-amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones have shown selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture. This indicates potential applications of related compounds in antiviral therapies (Legraverend et al., 1985).
Complexation with Metal Ions
Reactions involving 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde, and subsequent complexation with CuII and CdII, have been studied. These complexes, such as trichlorido[(2-hydroxyethyl)({2-[(pyridin-2-ylmethylidene)amino]ethyl})azanium]copper(II) monohydrate, might have applications in the field of coordination chemistry and potentially in bioinorganic applications (Mardani et al., 2019).
Antioxidant Properties
Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, related to this compound, have been synthesized and evaluated for their antioxidant properties. Some compounds in this series exhibited promising antioxidant activity, comparable to butylated hydroxytoluene, suggesting potential applications as antioxidants in pharmacological contexts (Rani et al., 2012).
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-6-9-2-1-5(10-6)8-3-4-11/h1-2,11H,3-4H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJFUXSPYIYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406156 | |
| Record name | 2-[(2-chloropyrimidin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-06-1 | |
| Record name | 2-[(2-chloropyrimidin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)







![4H-Furo[3,2-b]indole](/img/structure/B3053659.png)





